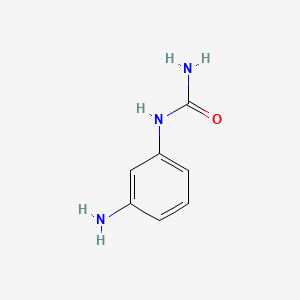

(3-Aminophenyl)urea

Descripción

Propiedades

IUPAC Name |

(3-aminophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXSFVXZQBETRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067126 | |

| Record name | 1-(3-Aminophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25711-72-2 | |

| Record name | (3-Aminophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25711-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-(3-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025711722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(3-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(3-Aminophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-aminophenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

(3-Aminophenyl)urea is a chemical compound that has been studied for its various potential applications. It’s worth noting that urea derivatives have been found to interact with various biological targets, including proteins and nucleic acids.

Mode of Action

For instance, some urea derivatives have been found to exhibit antibacterial activity by perturbing the bacterial membrane and interacting with DNA. It’s important to note that the specific interactions of this compound with its targets may vary depending on the specific context and environment.

Biochemical Pathways

Urea and its derivatives are known to play roles in various biological processes, including nitrogen recycling and the urea cycle. It’s worth noting that the specific pathways affected by this compound may depend on its specific targets and mode of action.

Pharmacokinetics

The physicochemical properties of a molecule can greatly influence its adme properties

Result of Action

Urea derivatives have been found to have various effects, such as inducing dna damage and potentially leading to cell apoptosis. The specific effects of this compound would likely depend on its specific targets and mode of action.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the effectiveness of some aminophenyl urea derivatives as corrosion inhibitors was found to depend on the specific environmental conditions. Additionally, the presence of other substances, such as zinc, can influence the action of urea derivatives

Análisis Bioquímico

Biochemical Properties

(3-Aminophenyl)urea plays a crucial role in several biochemical reactions. It interacts with enzymes such as urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This interaction is significant in agricultural and environmental contexts, where urease activity affects nitrogen cycling. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function. For instance, it has been studied for its potential to inhibit certain enzymes, thereby modulating biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in nitrogen metabolism. It can also modulate cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses . These interactions can result in altered cellular functions, such as changes in metabolic rates or shifts in the production of specific metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. For instance, its interaction with urease inhibits the enzyme’s activity, reducing the hydrolysis of urea . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function, including changes in metabolic activity and gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced nitrogen metabolism or improved cellular function. At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes such as urease, influencing the hydrolysis of urea and the subsequent production of ammonia and carbon dioxide . These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of this compound within specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the cytoplasm or nucleus, where it can interact with enzymes, transcription factors, or other biomolecules, thereby exerting its biochemical effects .

Actividad Biológica

(3-Aminophenyl)urea, a compound with the chemical formula CHNO, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features an amino group attached to a phenyl ring, which is linked to a urea moiety. This structural configuration is significant as it influences the compound's interaction with biological targets. The compound is categorized under arylureas, which are known for their varied biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including:

- Hepatocellular carcinoma (HEP-G2)

- Human leukemia (K562)

- Human mouth epidermal carcinoma (KB)

In vitro assays demonstrated that certain derivatives induced apoptosis in cancer cells, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Inhibition of Enzymatic Activity

This compound has also been studied for its ability to inhibit specific enzymes. For example, it has been shown to inhibit Glycogen Synthase Kinase 3 (GSK-3) activity, which plays a crucial role in various cellular processes including metabolism and cell survival. One study reported that certain derivatives reduced GSK-3β activity by more than 50% at concentrations as low as 1 µM .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Regulation : Compounds derived from this compound have been shown to interfere with cell cycle progression, leading to growth inhibition in tumor cells.

- Reactive Oxygen Species (ROS) Production : Some studies indicate that urea compounds can induce oxidative stress in cells, contributing to their cytotoxic effects .

- Enzyme Inhibition : As noted, the inhibition of GSK-3 and other kinases is a critical pathway through which these compounds exert their effects.

Case Studies and Research Findings

A summary of key studies demonstrating the biological activity of this compound is presented below:

Aplicaciones Científicas De Investigación

3-(4-Aminophenyl)-1-(4-chlorophenyl)urea has applications in scientific research, including use as a building block in chemistry, investigation for its potential as an enzyme inhibitor or ligand in biology, exploration for potential therapeutic properties in medicine, and utilization in the development of advanced materials in industry.

Chemical Structure and Properties

3-(4-Aminophenyl)-1-(4-chlorophenyl)urea is an organic compound with an amino group and a chlorophenyl group attached to a urea backbone. It has the molecular formula C13H12ClN3O and a molecular weight of 261.71 g/mol.

Preparation Methods

3-(4-Aminophenyl)-1-(4-chlorophenyl)urea is typically synthesized by reacting 4-chloroaniline with 4-aminophenyl isocyanate in an organic solvent like dichloromethane or toluene, with stirring at room temperature or slightly elevated temperatures. Industrial production may involve continuous flow reactors, catalysts, and optimized reaction conditions for consistent quality, yield, and cost-effectiveness.

Chemical Reactions

3-(4-Aminophenyl)-1-(4-chlorophenyl)urea can undergo oxidation, reduction, and substitution reactions.

- Oxidation The amino group can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form nitro derivatives.

- Reduction The chlorophenyl group can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding aniline derivatives.

- Substitution The chlorine atom can be substituted with nucleophiles like hydroxyl or alkoxy groups, often employing bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Scientific Research Applications

- Chemistry It is used as a building block for synthesizing complex organic molecules.

- Biology It is investigated as a potential enzyme inhibitor or ligand in biochemical assays.

- Medicine It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities. Studies have indicated that the compound can inhibit certain enzymes involved in cancer progression and has demonstrated dose-dependent cytotoxicity in vitro on various cancer cell lines, effectively inducing apoptosis and inhibiting cell proliferation at concentrations as low as 10 µM.

- Industry It is utilized in developing advanced materials like polymers and coatings.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets like enzymes or receptors, where the amino and chlorophenyl groups form hydrogen bonds and hydrophobic interactions with the active sites, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

- 3-(4-Aminophenyl)-1-phenylurea Lacks the chlorophenyl group, which may affect its reactivity and biological activity.

- 3-(4-Chlorophenyl)-1-phenylurea Lacks the amino group, influencing its ability to form hydrogen bonds and interact with biological targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Positional Isomers: 3-Aminophenyl vs. 4-Aminophenyl Derivatives

The position of the amino group on the phenyl ring significantly influences chemical reactivity and biological activity. In benzothiazole derivatives, replacing the para-aminophenyl group (4-position) with a meta-aminophenyl group (3-position) altered binding interactions in sulfonamide synthesis, suggesting meta-substituted derivatives may exhibit distinct electronic or steric effects.

Substituent Variations: Amino vs. Chloro Groups

Replacing the amino group with a chloro substituent (e.g., [(3-chlorophenyl)-phenylmethyl]urea, CAS 117211-21-9) introduces contrasting properties:

- Toxicity: Chlorophenyl derivatives are associated with higher toxicity, requiring stringent safety protocols (e.g., immediate medical consultation upon exposure). In contrast, aminophenyl derivatives prioritize handling for dust inhalation or skin contact.

Bis-Urea Derivatives: Enhanced Functionality

N,N'-Bis(3-aminophenyl)urea (CAS 1,3-bisthis compound) features dual meta-aminophenyl groups, doubling hydrogen-bonding sites. This structural modification likely increases thermal stability and polymer crosslinking efficiency compared to mono-urea analogs. However, bis-urea compounds may pose higher regulatory scrutiny due to increased reactivity.

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogues

Métodos De Preparación

Reaction Scheme and Conditions

- Reactants: m-Phenylenediamine (specifically 1,3-diaminobenzene or its alkyl-substituted derivatives) and urea.

- Solvent: Water, serving as a green and effective medium.

- Molar Ratio: The molar ratio of m-phenylenediamine to urea is critical and typically maintained greater than 2:1, preferably greater than 3:1, to control molecular weight and minimize oligomer formation.

- Temperature: The reaction is conducted at elevated temperatures, generally between 60°C and 100°C, often under reflux conditions to ensure complete reaction.

- Reaction Time: Extended reflux times, such as 32 hours, are reported to achieve high conversion.

Process Description

The m-phenylenediamine is dissolved in water at concentrations ranging from 20 to 200 parts by weight per 100 parts of solvent, with an optimal range of 80 to 120 parts by weight to balance solubility and ease of stirring. Urea is then added to this aqueous solution in the specified molar ratio.

The mixture is heated under reflux, promoting the formation of (3-aminophenyl)urea as a precipitate. After completion, additional water is added to facilitate precipitation, and the product is isolated by filtration. Washing with hot water removes residual starting amine, which is important to reduce physiological hazards and improve the stability of downstream polymer products.

The isolated product is a finely crystalline solid with high purity and low residual monomer content (typically ≤0.5% by weight).

Key Research Findings and Data

| Parameter | Typical Value / Range | Notes |

|---|---|---|

| Molar ratio (m-phenylenediamine : urea) | > 2:1, preferably > 3:1 | Controls oligomer content and product purity |

| Reaction temperature | 60–100 °C, reflux | Ensures complete reaction |

| Reaction time | ~32 hours | Prolonged heating for high yield |

| Solvent concentration | 20–200 parts by weight per 100 parts water | Optimal stirring at 80–120 parts |

| Product form | Finely crystalline solid | High purity, suitable for industrial use |

| NH number (acid-base titration) | > 270 mg KOH/g, preferably > 360 mg KOH/g | Indicates amine content and purity |

| Residual free amine content | ≤ 1%, preferably ≤ 0.5% by weight | Minimizes toxicity and discoloration issues |

Alternative and Historical Methods

Two-Step Synthesis: Earlier methods involved acylation of phenylenediamines followed by reaction with urea and subsequent deprotection (saponification). While effective, these methods are more complex and costly due to additional steps and lower overall yields.

Phosgene Route: Some substituted phenylenediamines can be converted to aminocarbonyl derivatives via phosgene, but this method is less favored due to toxicity and handling concerns.

Bulk or Inert Solvent Reaction: Reaction of p-phenylenediamine with urea in bulk or solvents like o-dichlorobenzene has been reported, but these are less applicable for m-phenylenediamines and often lead to polyurea formation rather than the desired monomeric urea.

Advantages of the Aqueous Urea Reaction Method

- Simplicity: A one-step process without the need for protective groups or toxic reagents.

- Environmental Friendliness: Uses water as solvent, avoiding organic solvents.

- High Yield and Purity: Produces this compound with minimal oligomer content.

- Reusability: Excess starting amine can be recovered and reused, improving cost efficiency.

- Industrial Suitability: The product is suitable for use as chain extenders and hardeners in polymer synthesis.

Summary Table of Preparation Methods

| Method | Reactants | Solvent | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Aqueous reaction (preferred) | m-Phenylenediamine + urea | Water | 60–100 °C, reflux, 32 h | High yield, >360 mg KOH/g NH number, ≤0.5% free amine | Simple, green, industrially viable |

| Two-step acylation + urea | N-Acyl-m-phenylenediamine + urea | Organic solvents | Multi-step, saponification | Lower yield, complex purification | More costly, less efficient |

| Phosgene carbonylation | Substituted phenylenediamines + phosgene | Organic solvents | Toxic reagents, complex | Variable yields | Less favored due to safety concerns |

| Bulk reaction with urea | p-Phenylenediamine + urea | Bulk or inert solvents | High temp, no solvent or o-dichlorobenzene | High yield for p-isomer, not suitable for m-isomer | Leads to polyureas with m-phenylenediamine |

Q & A

Q. What are the recommended methods for synthesizing (3-Aminophenyl)urea, and how can purity be optimized?

Methodological Answer: this compound can be synthesized via a multi-step reaction starting with 3-aminophenol. A common approach involves coupling 3-aminophenol with an isocyanate or via urea-forming reactions under controlled conditions. For example:

- Step 1: React 3-aminophenol with potassium cyanate in acidic media to form the urea backbone.

- Step 2: Purify the crude product using recrystallization from ethanol/water mixtures to achieve >99% purity.

- Critical Parameters: Maintain pH < 3 during coupling to prevent side reactions. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) .

- Purity Validation: Use HPLC (C18 column, mobile phase: acetonitrile/water 70:30) to confirm absence of unreacted 3-aminophenol .

Q. How can researchers characterize the solubility and stability of this compound in different solvents?

Methodological Answer:

- Solubility Testing: Perform gravimetric analysis by dissolving 10 mg of the compound in 1 mL of solvent (e.g., water, ethanol, DMSO) at 25°C and 50°C. Filter undissolved material and quantify via UV-Vis spectroscopy (λ = 270 nm) .

- Stability Assessment: Conduct accelerated degradation studies under varying pH (1–13) and temperatures (40–80°C). Monitor decomposition via LC-MS and identify degradation products (e.g., hydrolysis to 3-aminophenol) .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- FT-IR: Look for urea-specific peaks: N-H stretching (~3350 cm⁻¹), C=O stretching (~1640 cm⁻¹), and aromatic C-H bending (~800 cm⁻¹) .

- NMR: ¹H NMR (DMSO-d6): δ 6.8–7.2 ppm (aromatic protons), δ 5.5 ppm (urea NH). ¹³C NMR : δ 158 ppm (urea carbonyl) .

- Mass Spectrometry: ESI-MS expected [M+H]⁺ = 152.1 m/z .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound as an enzyme inhibitor?

Methodological Answer:

- Target Selection: Prioritize enzymes with urea-binding pockets (e.g., carbonic anhydrase, urease) based on structural similarity to known inhibitors .

- Assay Design:

- Kinetic Analysis: Use fluorometric assays to measure IC₅₀ values. Example: Incubate 10 µM compound with urease (0.1 U/mL) and monitor ammonia release via Berthelot method .

- Dose-Response Curves: Test concentrations from 1 nM to 100 µM. Include positive controls (e.g., acetohydroxamic acid for urease) .

- Data Interpretation: Compare inhibition kinetics with literature values for analogous urea derivatives to infer structure-activity relationships (SAR) .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Cross-Validation: Replicate experiments under identical conditions (pH, temperature, assay kits) to rule out methodological variability .

- Orthogonal Assays: Confirm activity using alternative methods (e.g., SPR for binding affinity if enzymatic assays show inconsistency) .

- Meta-Analysis: Systematically review literature to identify confounding factors (e.g., solvent effects, impurity interference) .

Q. What computational strategies are suitable for predicting the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding poses in protein active sites (e.g., PDB ID 1E9Y for urease). Validate with MD simulations (GROMACS) to assess stability .

- QSAR Modeling: Develop models using descriptors like logP, polar surface area, and H-bond donor count. Train datasets with bioactivity data from PubChem .

- ADMET Prediction: Utilize SwissADME to estimate pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Q. How can researchers optimize the stability of this compound in long-term storage?

Methodological Answer:

- Storage Conditions: Store in amber vials at -20°C under argon to prevent oxidation and hygroscopic degradation .

- Stabilizers: Add 1% (w/v) ascorbic acid to aqueous solutions to inhibit radical-mediated decomposition .

- Monitoring: Perform stability-indicating HPLC every 6 months to track degradation (acceptance criteria: >95% purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.